molecular formula C16H24N4O3 B1231045 Arphamenine A

Arphamenine A

Cat. No. B1231045
M. Wt: 320.39 g/mol
InChI Key: FQRLGZIGRMSTAX-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arphamenine A is a natural product found in Chromobacterium violaceum with data available.

Scientific Research Applications

Collagen Production in Cardiac Fibroblasts

Arphamenine A has been studied for its effects on collagen production in cardiac fibroblasts. Research conducted by Lijnen et al. (2005) in the Journal of the Renin-Angiotensin-Aldosterone System indicates that Arphamenine A inhibits basal and TGF-ß1-stimulated aminopeptidase activity. This results in a reduction in both soluble and non-soluble collagen production in control and TGF-ß1-treated cardiac fibroblasts. The study also found that Arphamenine A decreases collagen type I and III expression only in TGF-ß1-treated fibroblasts, suggesting its potential role in regulating collagen production in the heart (Lijnen, Petrov, Turner, & Fagard, 2005).

Arginine-Aminopeptidase in Cardiac Cells

In a study by Petrov, Fagard, and Lijnen (2004) in Cardiovascular Research, Arphamenine A was shown to inhibit arginine-aminopeptidase activities in rat cardiac fibroblasts. This inhibition contributes to the hydrolysis of angiotensin peptides, suggesting a role for Arphamenine A in angiotensin peptide processing in the myocardium. This could have implications for conditions regulated by angiotensins such as fibrosis (Petrov, Fagard, & Lijnen, 2004).

Role in Tumor Cell Growth and Macrophage Function

Chang, Liao, and Kuo (2001) in Cancer Research explored the role of macrophage arginase in tumor cell growth, finding that arginase activity can enhance tumor cell growth by providing them with polyamines and reducing NO production. This suggests that Arphamenine A, by influencing arginase activity, could impact tumor cell growth and the cytotoxic effect of macrophages (Chang, Liao, & Kuo, 2001).

Impact on Immune Response and Sepsis

Wijnands et al. (2015) in Nutrients discussed the role of arginine in the immune response, highlighting its metabolism and availability as crucial in macrophages and T-lymfocyte activation. Arphamenine A, affecting arginine metabolism, could therefore influence the immune response in conditions like sepsis and endotoxemia (Wijnands, Castermans, Hommen, Meesters, & Poeze, 2015).

properties

Product Name

Arphamenine A

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

IUPAC Name

(2R,5S)-5-amino-2-benzyl-8-(diaminomethylideneamino)-4-oxooctanoic acid

InChI

InChI=1S/C16H24N4O3/c17-13(7-4-8-20-16(18)19)14(21)10-12(15(22)23)9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,17H2,(H,22,23)(H4,18,19,20)/t12-,13+/m1/s1

InChI Key

FQRLGZIGRMSTAX-OLZOCXBDSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CC(=O)[C@H](CCCN=C(N)N)N)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O

synonyms

5-amino-8-guanidino-4-oxo-2-phenylmethyloctanoic acid
arphamenine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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